4-(aminomethyl)-3-methoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-3-methoxyphenol hydrochloride is an organic compound with the molecular formula C8H11NO2·HCl. It is a derivative of phenol, featuring an aminomethyl group at the 4-position and a methoxy group at the 3-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-3-methoxyphenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxyphenol.
Formylation: The 3-methoxyphenol undergoes formylation to introduce a formyl group at the 4-position.
Reduction: The formyl group is then reduced to an aminomethyl group using a reducing agent such as sodium borohydride.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-3-methoxyphenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form more stable derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, reduced phenols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(aminomethyl)-3-methoxyphenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is explored for its potential therapeutic effects in treating certain medical conditions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-3-methoxyphenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems.
Pathways Involved: It may modulate oxidative stress pathways, leading to its antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)phenol hydrochloride: Lacks the methoxy group at the 3-position.
3-methoxyphenol: Lacks the aminomethyl group at the 4-position.
4-(aminomethyl)-2-methoxyphenol hydrochloride: Has the methoxy group at the 2-position instead of the 3-position.
Uniqueness
4-(aminomethyl)-3-methoxyphenol hydrochloride is unique due to the presence of both the aminomethyl and methoxy groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1255942-75-6 |
---|---|
Molecular Formula |
C8H12ClNO2 |
Molecular Weight |
189.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.